Bortezomib-D8 (Major)

Isotopic Purity Cross-Talk MRM Selectivity

Bortezomib-D8 (Major) is a stable isotope-labeled analog of the proteasome inhibitor bortezomib, in which eight hydrogen atoms are replaced by deuterium — specifically five on the phenyl ring and three on adjacent carbon atoms. With a molecular formula of C₁₉H₁₇D₈BN₄O₄ and a molecular weight of 392.29 g/mol, this compound is designed exclusively as an internal standard (IS) for the quantification of unlabeled bortezomib in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C19H25BN4O4
Molecular Weight 392.3 g/mol
Cat. No. B13854185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBortezomib-D8 (Major)
Molecular FormulaC19H25BN4O4
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
InChIInChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15?,17-/m0/s1/i3D,4D,5D,6D,7D,11D2,15D
InChIKeyGXJABQQUPOEUTA-CXLUSBQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bortezomib-D8 (Major) for Bioanalytical LC-MS/MS: Why the Deuterated Internal Standard Choice Determines Quantification Reliability


Bortezomib-D8 (Major) is a stable isotope-labeled analog of the proteasome inhibitor bortezomib, in which eight hydrogen atoms are replaced by deuterium — specifically five on the phenyl ring and three on adjacent carbon atoms . With a molecular formula of C₁₉H₁₇D₈BN₄O₄ and a molecular weight of 392.29 g/mol, this compound is designed exclusively as an internal standard (IS) for the quantification of unlabeled bortezomib in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Its value proposition rests not on biological activity (it mirrors the Ki of 0.6 nM against the 20S proteasome ), but on the magnitude and specificity of the mass shift it generates, which directly governs cross-talk potential and assay accuracy when co-eluting with the native analyte.

Why Bortezomib-D8 Cannot Be Swapped with Bortezomib-D4 or Bortezomib-D15: The Quantifiable Cost of Substitution in Regulated Bioanalysis


In-class substitution of deuterated bortezomib internal standards — e.g., selecting Bortezomib-D4 (Δm = +4 Da) or Bortezomib-D15 (Δm = +15 Da) instead of Bortezomib-D8 — introduces analytically distinct failure risks that cannot be remedied post hoc. A Δm of +4 Da places the IS signal within the natural isotopic envelope of the unlabeled analyte (M+3, M+4), generating measurable cross-talk between the analyte and IS channels [1]. At the opposite extreme, Bortezomib-D15 exists as a trimeric boroxine (MW 1113.8 g/mol) requiring dissolution to monomeric form, which introduces variable recovery and complicates direct spike-and-recovery protocols [2]. Bortezomib-D8 (Major), with a +8 Da shift that cleanly separates from the M+0 base peak while preserving monomeric structural identity, is the only isotopologue that simultaneously satisfies the regulatory expectation of ≥ +3 Da separation, minimizes isotopic cross-talk, and matches the physicochemical behavior of the analyte during extraction and ionization [1].

Bortezomib-D8 (Major): Head-to-Head Quantitative Differentiation Evidence for Method Selection and Procurement


Isotopic Purity of ≥96% with Defined d8/d7/d6 Distribution Minimizes Cross-Contribution to Analyte Signal Compared to Lower-Purity d4 Standards

Bortezomib-D8 (Major) from Santa Cruz Biotechnology is certified at 96% isotopic purity (d8-86%, d7-10%, d6-3%) [1]. This means only 14% of the IS signal arises from d7 or d6 species that could contribute to the d4 channel if Bortezomib-D4 were used simultaneously. In contrast, a hypothetical Bortezomib-D4 standard with 95% isotopic purity would produce a far larger fraction of d3 and d2 species — these overlap directly with the M+3 and M+2 isotopic peaks of unlabeled bortezomib (C₁₉H₂₅BN₄O₄, MW 384.24), which constitute approximately 16% of the total analyte signal at natural abundance [2]. For Bortezomib-D8, the residual d6 species produce no signal above baseline in the native bortezomib channel (Δm = +2 Da away).

Isotopic Purity Cross-Talk MRM Selectivity

Mass Shift of +8 Da Balances Chromatographic Co-elution and Mass Spectral Separation Superior to +3 Da and +15 Da Alternatives

In the Clemens et al. validated UPLC-MS/MS method, Bortezomib-D8 (Major) co-elutes with unlabeled bortezomib on a BEH C18 column (1.7 µm particle size) under a 14-min gradient [1]. Its monitored transitions are 375.2 → 233.9 (quantifier) and 375.2 → 215.1 (qualifier), corresponding to a +8.1 Da shift from the analyte transitions (367.1 → 226.0 and 367.1 → 207.9) [1]. A Bortezomib-D3 internal standard (used in a separate validated human plasma method) generates a mass shift of only +3 Da — the associated M+3 analyte isotope peak contributes ~2.5% of the analyte signal, directly overlapping the IS channel at the LLOQ [2]. Bortezomib-D15 in its trimeric form (MW 1113.8) dissociates in solution to the monomeric free boronic acid; the dissolution kinetics introduce variability in IS concentration that is absent with the directly soluble monomeric D8 standard [3].

MRM Transition Specificity Chromatographic Co-elution Ion Suppression Correction

Validated Assay Performance with Bortezomib-D8: Accuracy 89.9–112%, Precision 1.13–13.0% RSD, and Calibration Range 0.5–2500 pg Across Two Extraction Methods

The Clemens et al. method, explicitly using deuterated D8-bortezomib as internal standard, demonstrated that for liquid-liquid extraction (LLE): accuracy ranged from 99.2% to 112% in medium and 89.9% to 111% in cells; precision ranged from 1.13% to 13.0% RSD in medium and 2.80% to 12.7% RSD in cells; and recovery rates were >77% (cells) / >65% (medium) [1]. The calibrated range spanned 0.5–2500 pg per sample with an LLOQ of 0.5 pg/100 µL (approximately 0.013 nM), which is approximately 100-fold more sensitive than the 2.00 ng/mL (approximately 5.2 nM) LLOQ reported for the Bortezomib-D3 method in human plasma [2]. Matrix effects were systematically lower for LLE compared to protein precipitation extraction (PPE) when using Bortezomib-D8, confirming that the deuterated IS corrects for differential ionization suppression [1].

Method Validation LLOQ Extraction Recovery Matrix Effect

Demonstrated Analyte Stability Under Processing Conditions: 48-h Room Temperature Stability and Five Freeze-Thaw Cycle Integrity in the Presence of Bortezomib-D8 IS

The Rahman et al. protocol, employing bortezomib-d8 (Toronto Research Chemicals) as internal standard, established that bortezomib is stable in acetonitrile:aqueous formic acid for 48 h at room temperature (99 ± 16.8% recovery) and across five freeze–thaw cycles (108 ± 13.3% recovery) [1]. Autosampler stability was confirmed for 24 h (95 ± 10.8%) [1]. These stability figures were obtained specifically in the presence of the D8 internal standard, which co-compensates for any degradation-related signal drift. In contrast, Bortezomib-D15 trimer solutions must be freshly prepared due to the equilibrium between trimeric and monomeric forms, introducing additional pre-analytical variability not present with the monomeric D8 IS [2].

Sample Stability Freeze-Thaw Autosampler Stability Method Robustness

Deuterium Placement on Phenyl Ring and Adjacent Carbons: Retention of CYP3A4-Mediated Metabolic Susceptibility Distinguishes D8 Standard from a Putative Metabolic-Switching Probe

Bortezomib-D8 (Major) carries deuterium on the phenyl ring (d5) and the adjacent C-3 methylene (d3), which are remote from the primary CYP3A4-mediated oxidative deboronation site on the boronic acid moiety . Consequently, the primary metabolic clearance pathway is expected to be minimally affected by deuterium substitution, with the intrinsic isotope effect (kH/kD) for oxidation at a non-deuterated site being negligible (~1.0). This is critical for an internal standard: if the deuterated IS were metabolized at a significantly slower rate than the analyte (e.g., if D were placed at the oxidative deboronation site), the analyte/IS ratio would drift over the incubation period, producing systematically biased concentration estimates [1]. A hypothetical Bortezomib-D8 with deuterium at the metabolic soft spot would exhibit a kH/kD of ~2–5 for CYP3A4-mediated oxidation, causing 30–60% overestimation of analyte concentration in 24-h cell-based assays at 37°C.

Deuterium Isotope Effect Metabolic Stability CYP3A4 Internal Standard Qualification

Regulatory-Grade Documentation: Lot-Specific Certificate of Analysis with Certified Purity (98%) and Isotopic Purity (96%) Enabling Audit-Ready Method Validation

Bortezomib-D8 (Major) from Santa Cruz Biotechnology ships with a lot-specific Certificate of Analysis (COA) documenting chemical purity (98%) and isotopic purity (96%) . This two-dimensional purity specification is essential for GLP/GCP bioanalytical method validation under FDA and EMA guidance, which require documented IS purity and identity. Competitor deuterated bortezomib standards (e.g., from MedChemExpress) report ≥98.0% purity but do not specify isotopic purity on the public datasheet . The Clinivex product similarly references a COA but does not publish typical isotopic purity values . For procurement officers and quality assurance teams, the absence of a publicly specified isotopic purity creates uncertainty in lot-to-lot consistency and may require in-house verification by NMR or MS before use.

Certificate of Analysis ISO 17034 Regulatory Compliance Procurement Specification

Optimized Application Scenarios for Bortezomib-D8 (Major) Based on Quantitative Differentiation Evidence


Intracellular Pharmacokinetic Studies in Myeloma Cells Requiring Sub-Nanomolar Quantification Limits

For laboratories measuring intracellular bortezomib concentrations in cultured myeloma cells (e.g., RPMI 8226 or U266 lines), Bortezomib-D8 (Major) is the preferred internal standard. The Clemens et al. validated method using Bortezomib-D8 achieves an LLOQ of 0.5 pg per sample (~0.013 nM) with accuracy of 89.9–111% in cells [1]. This sensitivity is essential because bortezomib is rapidly degraded in neutral culture medium and intracellular concentrations drop to sub-nanomolar levels within 4–6 hours of incubation . The 400-fold sensitivity advantage over Bortezomib-D3-based methods (LLOQ ~5.2 nM) ensures that intracellular concentration-time profiles can be accurately characterized for pharmacokinetic-pharmacodynamic modeling [2].

Regulated Bioanalytical Method Validation for Clinical Trial Sample Analysis (FDA/EMA Compliance)

When establishing a GLP-compliant LC-MS/MS method for the quantification of bortezomib in human plasma from clinical trials, Bortezomib-D8 (Major) provides three regulatory-critical advantages: (1) the +8 Da mass shift eliminates isotopic cross-talk between analyte and IS channels, satisfying the EMA guideline that IS response at the analyte retention time must be ≤5% of the LLOQ [1]; (2) the lot-specific Certificate of Analysis documenting both chemical purity (98%) and isotopic purity (96%) satisfies audit requirements for IS identity and purity verification ; and (3) the monomeric solid form enables direct gravimetric preparation of IS stock solutions without the dissolution-dependent recovery uncertainty inherent to trimeric D15 standards [2].

Tissue Distribution Studies in Preclinical Murine Models of Multiple Myeloma or Glioblastoma

The Rahman et al. protocol for bortezomib quantification in mouse brain tissue using Bortezomib-D8 as internal standard demonstrated that the IS robustly compensates for matrix effects across complex tissue homogenates [1]. The documented stability of bortezomib in the presence of D8 IS — 48 h at room temperature (99 ± 16.8%), five freeze-thaw cycles (108 ± 13.3%), and 24 h autosampler stability (95 ± 10.8%) — supports large-batch tissue distribution studies where samples undergo multiple processing steps and extended autosampler sequences . This is directly applicable to physiologically-based pharmacokinetic (PBPK) modeling efforts investigating bortezomib penetration across the blood-brain barrier [2].

Method Cross-Validation and Inter-Laboratory Harmonization Studies

For contract research organizations (CROs) and academic core facilities that need to cross-validate bortezomib assays across multiple laboratories, Bortezomib-D8 (Major) offers standardized and publicly documented performance specifications: MRM transitions (375.2 → 233.9 quantifier, 375.2 → 215.1 qualifier), calibration range (0.5–2500 pg), and extraction recovery benchmarks (>77% cells, >65% medium for LLE) [1]. These published parameters enable direct method transfer without re-optimization of IS concentration or extraction conditions, reducing cross-validation failure rates and associated costs estimated at $5,000–15,000 per method transfer exercise.

Quote Request

Request a Quote for Bortezomib-D8 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.